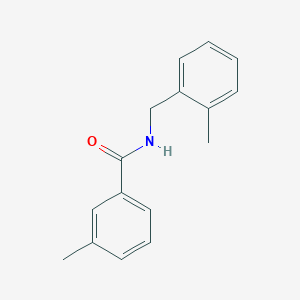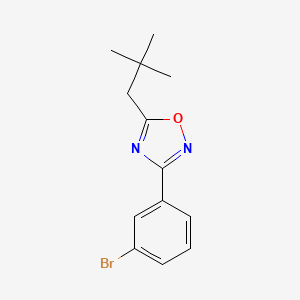![molecular formula C17H27N3O3S B5405792 N-isobutyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5405792.png)
N-isobutyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, commonly known as Sunitinib, is a small molecule drug used for the treatment of various types of cancer. It was approved by the US Food and Drug Administration (FDA) in 2006 and has since been used in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
作用机制
Sunitinib inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. By inhibiting these receptors, Sunitinib blocks the signaling pathways that promote tumor growth and angiogenesis. In addition, Sunitinib also inhibits other signaling pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Sunitinib has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce tumor size and angiogenesis in animal models of cancer. Sunitinib has also been shown to induce apoptosis in cancer cells and reduce cancer cell proliferation. In addition, Sunitinib has been shown to have anti-inflammatory effects and reduce tumor-associated inflammation.
实验室实验的优点和局限性
Sunitinib has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, Sunitinib has some limitations for lab experiments. It is a tyrosine kinase inhibitor that targets multiple receptors, which can make it difficult to determine the specific mechanism of action. In addition, Sunitinib can have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on Sunitinib. One area of research is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of research is the identification of biomarkers that can predict patient response to Sunitinib. Finally, there is a need for further research on the mechanisms of action of Sunitinib and its effects on tumor microenvironments.
合成方法
Sunitinib is synthesized using a multi-step process that involves the reaction of 5-chloro-2-methylbenzoic acid with isobutylamine to form N-isobutyl-5-chloro-2-methylbenzamide. This intermediate is then reacted with 4-methylpiperazine to form N-isobutyl-5-(4-methylpiperazin-1-yl)-2-methylbenzamide. Finally, the sulfonyl group is introduced using sulfonyl chloride to form N-isobutyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.
科学研究应用
Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit tumor growth and angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. Sunitinib has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13(2)12-18-17(21)16-11-15(6-5-14(16)3)24(22,23)20-9-7-19(4)8-10-20/h5-6,11,13H,7-10,12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIBAEMBACXNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5405720.png)
![(1R*,2R*,6S*,7S*)-4-[1-(1-phenylethyl)-1H-tetrazol-5-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5405730.png)
![2-benzyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5405737.png)
![6-chloro-N-[(3-propylisoxazol-5-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5405742.png)
![5-[(3-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5405750.png)
![(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)dimethylamine](/img/structure/B5405751.png)
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5405755.png)
![3-(2-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5405778.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5405783.png)
![N-(2-(2-furyl)-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5405789.png)
![N-(3-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5405790.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5405795.png)
